Ganetespib - 888216-25-9

Ganetespib

Catalog Number: EVT-287154
CAS Number: 888216-25-9
Molecular Formula: C20H20N4O3
Molecular Weight: 364.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ganetespib is a fully synthetic, small molecule inhibitor of HSP90. [, ] HSP90 is a molecular chaperone protein essential for regulating the stability and activity of several client proteins involved in oncogenesis. [] Ganetespib, classified as a triazolone heterocyclic compound, [] binds to the ATP pocket in the N-terminus of HSP90, leading to the downregulation of HSP90 client protein levels. [] Ganetespib is currently being evaluated in pre-clinical and clinical trials for various cancers due to its ability to disrupt multiple oncogenic signaling pathways. [, ]

Future Directions
  • Optimizing Dosing Schedules: Further research is needed to optimize dosing schedules and drug delivery strategies to enhance the efficacy of ganetespib, particularly in overcoming resistance mechanisms. []
  • Identifying Predictive Biomarkers: The development of predictive biomarkers is crucial for identifying patients most likely to benefit from ganetespib treatment. []
  • Combination Therapies: Investigating novel combination therapies with ganetespib and other targeted agents, immunotherapies, or chemotherapies holds promise for improving treatment outcomes. [, , , , ]
  • Targeting Intratumoral Heterogeneity: Exploring ganetespib's ability to overcome intratumoral heterogeneity, particularly in cancers like glioblastoma, represents a promising avenue for future research. []
  • Understanding Mechanisms of Resistance: Delineating the molecular mechanisms underlying acquired resistance to ganetespib is essential for developing strategies to overcome or circumvent resistance. []

17-AAG (17-Allylamino-17-demethoxygeldanamycin)

Compound Description: 17-AAG is a first-generation inhibitor of heat shock protein 90 (Hsp90) belonging to the geldanamycin derivative class [, , ]. It binds to the ATP-binding pocket of Hsp90, inhibiting its chaperone function and leading to the degradation of client proteins involved in tumor growth and survival [, ].

NVP-AUY922

Compound Description: NVP-AUY922 is a second-generation resorcinolic Hsp90 inhibitor, like Ganetespib [, , ]. It demonstrates potent anti-tumor activity by binding to the ATP-binding pocket of Hsp90 and inhibiting its chaperone function []. This leads to the degradation of Hsp90 client proteins, including various oncogenic kinases and transcription factors [].

BGJ398

Compound Description: BGJ398 is a selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3) []. It acts by binding to the intracellular kinase domain of FGFR3, thereby inhibiting its tyrosine kinase activity and downstream signaling [].

Docetaxel

Compound Description: Docetaxel is a taxane chemotherapy drug commonly used in the treatment of various cancers, including non-small cell lung cancer (NSCLC) [, , , ]. It acts by disrupting microtubule function in rapidly dividing cells, leading to cell cycle arrest and apoptosis [, ].

Doxorubicin

Compound Description: Doxorubicin is an anthracycline chemotherapy drug commonly used in the treatment of various cancers, including TNBC []. It exerts its cytotoxic effects through multiple mechanisms, including DNA intercalation, topoisomerase II inhibition, and generation of free radicals [].

Relevance: Preclinical studies have demonstrated that Ganetespib can enhance the cytotoxic activity of Doxorubicin in TNBC models []. Ganetespib potentiates Doxorubicin-induced DNA damage and mitotic arrest, leading to increased apoptosis and improved therapeutic efficacy compared to either agent alone []. These findings suggest that the combination of Ganetespib and Doxorubicin warrants further clinical investigation in TNBC.

Cyclophosphamide

Compound Description: Cyclophosphamide is an alkylating agent chemotherapy drug used in the treatment of various cancers, including TNBC []. It acts by crosslinking DNA strands, interfering with DNA replication and transcription, ultimately leading to cell death [].

Relevance: While not directly interacting with Ganetespib, Cyclophosphamide is often used in combination with Doxorubicin (AC regimen) as a standard chemotherapy regimen in TNBC []. Preclinical studies have shown that the addition of Ganetespib to the AC regimen results in superior efficacy compared to AC alone, suggesting a potential benefit of this triple combination therapy in TNBC [].

Source and Classification

Ganetespib belongs to the class of organic compounds known as aryl 1,2,4-triazolones, which are aromatic heterocyclic compounds. Its chemical formula is C20H20N4O3\text{C}_{20}\text{H}_{20}\text{N}_{4}\text{O}_{3}, with a molecular weight of approximately 364.4 Da. The compound's DrugBank accession number is DB12047, and it is also referred to by its synonym STA-9090 .

Synthesis Analysis

Ganetespib can be synthesized through a series of chemical reactions that involve the formation of the triazolone core structure. The synthesis typically begins with the preparation of an appropriate aryl halide, which undergoes nucleophilic substitution reactions to introduce the triazolone moiety. Detailed technical procedures include:

  1. Formation of the Triazolone Ring: The reaction involves cyclization of a substituted hydrazine with an appropriate carbonyl compound.
  2. Aryl Substitution: The introduction of aryl groups at specific positions on the triazolone ring to enhance biological activity.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and yield.

The synthesis process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and minimize by-products .

Molecular Structure Analysis

Ganetespib's molecular structure features a triazolone ring system that is substituted at the 5-position with an aryl group. This structure is crucial for its interaction with HSP90. The compound's structural data can be summarized as follows:

  • Chemical Formula: C20H20N4O3\text{C}_{20}\text{H}_{20}\text{N}_{4}\text{O}_{3}
  • Molecular Weight: 364.4 Da
  • CAS Registry Number: 888216-25-9
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) but not in water .
Chemical Reactions Analysis

Ganetespib undergoes various chemical reactions primarily related to its binding interactions with HSP90. These include:

  1. Binding Reaction: Ganetespib binds to the ATP pocket of HSP90, inhibiting its activity and leading to the degradation of client oncoproteins.
  2. Stabilization of Protein Conformation: The compound stabilizes inactive forms of client proteins, disrupting their function in cancer cell proliferation.
  3. Combination Therapies: Ganetespib has been shown to enhance the efficacy of other chemotherapeutic agents, such as erlotinib and afatinib, by overcoming drug resistance mechanisms in certain cancer models .
Mechanism of Action

The mechanism by which Ganetespib exerts its antitumor effects involves several key processes:

  1. Inhibition of HSP90: By binding to HSP90, Ganetespib disrupts its chaperone function, leading to the destabilization and degradation of various oncoproteins that are critical for tumor growth and survival.
  2. Induction of Apoptosis: The inhibition results in apoptosis in cancer cells through the activation of pro-apoptotic pathways.
  3. Alteration of Signaling Pathways: Ganetespib affects multiple signaling pathways involved in cell cycle regulation, angiogenesis, and tumor metastasis by modulating client protein levels .
Physical and Chemical Properties Analysis

Ganetespib exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a solid or powder.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.
  • Stability: The compound is stable under standard laboratory conditions but may require specific storage conditions (e.g., refrigeration) to maintain integrity over time.
  • Reactivity: It is generally stable but should be handled with care due to potential reactivity with strong oxidizing agents or under extreme pH conditions .
Applications

Ganetespib has significant scientific applications primarily in oncology research:

  • Cancer Treatment Research: It is being evaluated in clinical trials for various cancers, particularly those resistant to standard therapies.
  • Combination Therapy Studies: Investigated for use in combination with other chemotherapeutic agents to enhance treatment efficacy.
  • Mechanistic Studies: Used as a tool compound in research to understand HSP90's role in cancer biology and therapeutic resistance mechanisms.

Properties

CAS Number

888216-25-9

Product Name

Ganetespib

IUPAC Name

3-(2,4-dihydroxy-5-propan-2-ylphenyl)-4-(1-methylindol-5-yl)-1H-1,2,4-triazol-5-one

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C20H20N4O3/c1-11(2)14-9-15(18(26)10-17(14)25)19-21-22-20(27)24(19)13-4-5-16-12(8-13)6-7-23(16)3/h4-11,25-26H,1-3H3,(H,22,27)

InChI Key

RVAQIUULWULRNW-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)C)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

STA9090; STA 9090; STA-9090; Ganetespib

Canonical SMILES

CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.